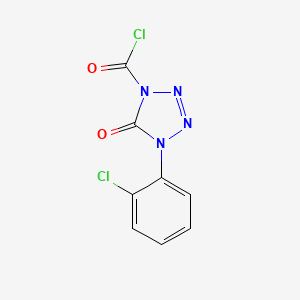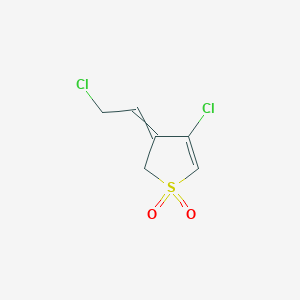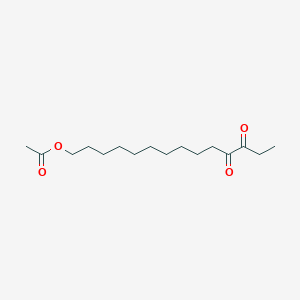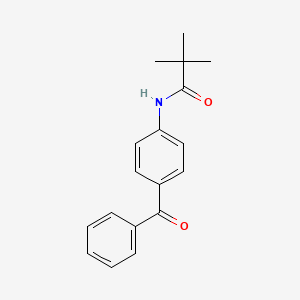
4,8,12,17-Tetraazaicosane-1,20-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,12,17-Tetraazaicosane-1,20-diamine is a chemical compound with the molecular formula C16H40N6. It is a polyamine, which means it contains multiple amine groups. This compound is of interest in various fields of scientific research due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,17-Tetraazaicosane-1,20-diamine typically involves the reaction of primary amines with alkyl halides under controlled conditions. One common method involves the use of a diamine precursor, which is reacted with an appropriate alkylating agent to introduce the desired functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4,8,12,17-Tetraazaicosane-1,20-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
4,8,12,17-Tetraazaicosane-1,20-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing into its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action of 4,8,12,17-Tetraazaicosane-1,20-diamine involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,7,10-Tetraazadecane-1,10-diamine
- 1,5,9,13-Tetraazatridecane-1,13-diamine
- 1,6,11,16-Tetraazahexadecane-1,16-diamine
Uniqueness
4,8,12,17-Tetraazaicosane-1,20-diamine is unique due to its specific chain length and the positioning of its amine groups. This structure provides distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
143085-73-8 |
|---|---|
Molekularformel |
C16H40N6 |
Molekulargewicht |
316.53 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-N'-[3-[3-(3-aminopropylamino)propylamino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C16H40N6/c17-7-3-11-19-9-1-2-10-20-13-5-15-22-16-6-14-21-12-4-8-18/h19-22H,1-18H2 |
InChI-Schlüssel |
RJHJECDDXKOIBN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNCCCNCCCNCCCN)CNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)

![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)


![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)




